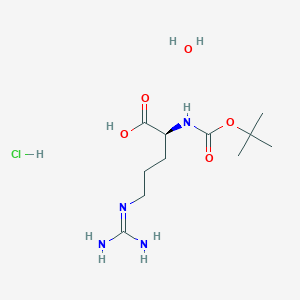

N-Boc-L-arginine hydrochloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLPYFDJUFEHQ-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-34-8, 114622-81-0 | |

| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-L-Arginine.HCl.H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-L-arginine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-L-arginine hydrochloride monohydrate is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical development. As a cornerstone for the incorporation of arginine residues into peptide chains, a thorough understanding of its chemical and physical properties is paramount for its effective application. This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a visual representation of its role in synthetic workflows.

Core Chemical and Physical Properties

The fundamental properties of N-Boc-L-arginine hydrochloride monohydrate are summarized below, providing a quick reference for researchers. These properties are critical for designing synthetic strategies, ensuring appropriate storage, and developing analytical methods.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O[1][2][3] |

| Molecular Weight | 328.80 g/mol [2][4] |

| CAS Number | 35897-34-8, 114622-81-0[4][5][6][7][8] |

| Appearance | White to almost white crystalline powder[2][4][5][6][9] |

| Melting Point | >109 °C (sublimation)[5][6][8]; some sources report 176-178 °C[4] or 160 °C[9] |

| Solubility | Slightly soluble in water, methanol, and DMSO. Sparingly soluble in acetic acid.[5][6] Freely soluble in PBS (pH 7.2).[10] |

| Optical Rotation | [α]²⁰/D: -7.0° to -9.0° (c=2, H₂O)[2] |

| Stability | Stable at room temperature in a dry, dark place.[5][6] It is hygroscopic and may absorb moisture.[5] |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from oxidizing agents.[1][6] Recommended storage at <15°C.[2] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for its incorporation into a growing peptide chain.

Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid.

-

Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.

2. Boc Deprotection:

-

Remove the Boc protecting group from the N-terminus of the resin-bound amino acid.

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by a neutralization step using a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

-

Wash the resin again with DCM and DMF to remove excess base and prepare for coupling.

3. Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents), and an activation base like HOBt (Hydroxybenzotriazole) (2-4 equivalents).

-

Add DIEA (4-8 equivalents) to the activation mixture and stir for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.

5. Repetition for Peptide Elongation:

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of TFA, water, and scavengers (e.g., triisopropylsilane).

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow utilizing this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis using N-Boc-L-arginine.

Safety and Handling

This compound should be handled in a well-ventilated area.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][7][11]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Nalpha-(tert-Butoxycarbonyl)-L-arginine Hydrochloride | 114622-81-0 | TCI AMERICA [tcichemicals.com]

- 3. Boc-L-Arginine hydrochloride monohydrate, 25 g, CAS No. 114622-81-0 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. N-BOC-L-Arginine hydrochloride price,buy N-BOC-L-Arginine hydrochloride - chemicalbook [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-L-arginine hydrochloride monohydrate, a critical reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document details its chemical structure and properties, provides key experimental protocols for its synthesis and application, and presents relevant analytical data.

Core Compound Structure and Properties

This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential to prevent unwanted side reactions during peptide synthesis. The compound is supplied as a hydrochloride salt and exists as a monohydrate.

Chemical Structure:

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid hydrochloride hydrate

-

Synonyms: Nα-Boc-L-arginine hydrochloride monohydrate, Boc-Arg-OH·HCl·H₂O

-

Molecular Formula: C₁₁H₂₂N₄O₄·HCl·H₂O[1]

-

Molecular Weight: 328.80 g/mol [1]

The structure of this compound is characterized by the presence of the acid-labile Boc protecting group on the α-amino nitrogen, a free carboxylic acid, and the guanidinium group of the arginine side chain, which is protonated and associated with a chloride ion.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | References |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 176-178 °C | [1] |

| Optical Rotation | -7.0 to -9.0 deg (c=2, H₂O) | |

| Storage Conditions | Store at 0-5 °C in a dry, dark place. | [1] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | Slightly soluble | [2][3] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| N,N-Dimethylformamide (DMF) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from L-arginine.

Materials:

-

L-arginine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-arginine hydrochloride in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the slow addition of 1 M NaOH solution.

-

Boc Protection: While maintaining the temperature and pH, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

-

Acidification and Salt Formation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Product Extraction: Extract the product into ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield crude N-Boc-L-arginine hydrochloride.

-

Purification and Hydration: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The monohydrate is typically obtained by controlling the water content during crystallization or by exposure to a humid atmosphere.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle in a Boc-SPPS workflow.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin with a loaded amino acid)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% TFA in DCM.

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5% DIEA in DCM.

-

Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU/HOBt) in DMF. Add DIEA to neutralize the hydrochloride and activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the peptide sequence.

Mandatory Visualizations

Experimental Workflows

Analytical Data Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid and N-H stretching of the amine and guanidinium groups, as well as the water of hydration.

-

~1710 cm⁻¹: C=O stretching of the Boc group's urethane carbonyl.

-

~1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1650 cm⁻¹: C=N stretching of the guanidinium group.

-

~1520 cm⁻¹: N-H bending of the amide II band from the Boc group.

-

~1160 cm⁻¹: C-O stretching of the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) in a suitable solvent like D₂O or DMSO-d₆ would include:

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.5-1.9 ppm (multiplets, 4H): The β and γ methylene protons of the arginine side chain.

-

~3.1 ppm (triplet, 2H): The δ methylene protons adjacent to the guanidinium group.

-

~4.0 ppm (multiplet, 1H): The α-proton.

-

~7.0-8.0 ppm (broad signals): The exchangeable protons of the guanidinium and amine groups.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. Expected chemical shifts (in ppm) would include:

-

~28 ppm: The three equivalent methyl carbons of the Boc group.

-

~25-30 ppm: The β and γ carbons of the arginine side chain.

-

~41 ppm: The δ carbon of the arginine side chain.

-

~55 ppm: The α-carbon.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~157 ppm: The carbonyl carbon of the Boc group and the guanidinium carbon.

-

~175 ppm: The carboxylic acid carbon.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺, where M is the free base of N-Boc-L-arginine. The calculated exact mass of the free base (C₁₁H₂₂N₄O₄) is 274.1641 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 275.1719.

Common fragmentation patterns would involve the loss of the Boc group or parts of it. For instance, the loss of isobutylene (56 Da) from the parent ion is a characteristic fragmentation of Boc-protected compounds. The loss of the entire Boc group (100 Da) would also be a likely fragmentation pathway.

Conclusion

This compound is an indispensable building block for the synthesis of arginine-containing peptides. Its Boc-protected α-amino group allows for controlled, stepwise peptide chain elongation. This guide has provided a detailed overview of its chemical properties, methods for its synthesis and use in SPPS, and an interpretation of its key analytical data. The provided information is intended to support researchers and drug development professionals in the effective utilization of this important synthetic reagent.

References

N-Boc-L-arginine Hydrochloride Monohydrate: A Technical Guide for Researchers

CAS Number: 35897-34-8 (hydrochloride); 114622-81-0 (hydrochloride monohydrate)

Chemical Formula: C₁₁H₂₃ClN₄O₄ (hydrochloride); C₁₁H₂₅ClN₄O₅ (hydrochloride monohydrate)

Molecular Weight: 310.78 g/mol (hydrochloride); 328.79 g/mol (hydrochloride monohydrate)[1][2][3][4]

Abstract

N-Boc-L-arginine hydrochloride monohydrate is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains, a fundamental requirement in the synthesis of therapeutic peptides and other biologically active molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound. Detailed experimental protocols for its use in peptide synthesis, including coupling and deprotection steps, are presented. Furthermore, this guide explores the role of arginine in the mechanism of action of bioactive peptides, such as cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs), which are often synthesized using this protected amino acid.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[5] Its physicochemical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White to almost white powder or crystal | [5][6] |

| Melting Point | >109 °C (subl.) | [7] |

| Solubility | Slightly soluble in water. Soluble in Acetic Acid (Sparingly), DMSO (Slightly), Methanol (Slightly). | [7][8] |

| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=1% in H₂O) | [5] |

| Storage Temperature | 0-8 °C, store in a cool, dry place | [5][6] |

Spectroscopic Data

While specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain, typical spectral characteristics can be inferred from the known structure and data for related compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet around 1.4 ppm), protons on the arginine side chain (multiplets between 1.5-3.2 ppm), and the α-proton (multiplet around 4.0-4.3 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons (Boc and carboxylic acid), the quaternary carbon of the Boc group, and the carbons of the arginine backbone and side chain. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₂₂N₄O₄) upon removal of HCl and water. |

| Infrared (IR) | Characteristic peaks for N-H, C=O (urethane and carboxylic acid), and C-N bonds.[9] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process:

-

Protection of the α-amino group: L-arginine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc protecting group onto the α-amino function.

-

Salt formation: The resulting N-Boc-L-arginine is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently hydrated.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols in Peptide Synthesis

This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS).

General Workflow for Boc-SPPS

The general cycle for incorporating an amino acid using Boc chemistry involves deprotection of the N-terminal Boc group on the resin-bound peptide, neutralization, and coupling of the next Boc-protected amino acid.

Figure 2: General workflow for a single cycle of Boc-SPPS.

Detailed Protocols

4.2.1. Boc Group Deprotection

-

Reagents: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with the TFA/DCM solution for 1-2 minutes (pre-wash).

-

Drain and add fresh TFA/DCM solution and react for 20-30 minutes.

-

Filter and wash the resin thoroughly with DCM, followed by isopropanol and then DCM to remove residual TFA.

-

4.2.2. Coupling of this compound

-

Reagents:

-

This compound

-

Activating agents: e.g., HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF) or DCM

-

-

Procedure:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and activating agents in DMF.

-

Add DIEA to the solution to neutralize the hydrochloride and activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected and neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

After completion, wash the resin thoroughly with DMF and DCM.

-

4.2.3. Final Cleavage and Deprotection

-

Reagents: Anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole, thioanisole). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

-

Procedure:

-

Dry the fully synthesized peptide-resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of scavengers at low temperature (e.g., 0 °C) for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether and dry under vacuum.

-

4.2.4. Purification

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Role in Bioactive Peptides and Signaling Pathways

The incorporation of arginine residues is critical for the function of many bioactive peptides due to the unique properties of its guanidinium group, which is positively charged at physiological pH.

Cell-Penetrating Peptides (CPPs)

Arginine-rich peptides are a prominent class of CPPs, capable of traversing cellular membranes to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells.[10][11] this compound is a fundamental building block for the synthesis of these peptides.

-

Mechanism of Action: The positively charged guanidinium groups of arginine residues interact with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[12] This interaction facilitates cellular uptake through various mechanisms, including:

Figure 3: Simplified signaling pathway for arginine-rich CPP cellular uptake.

Antimicrobial Peptides (AMPs)

Many AMPs are cationic and contain multiple arginine residues.[13][14] The synthesis of these peptides often involves the use of N-Boc-L-arginine.

-

Mechanism of Action: The cationic nature of arginine-rich AMPs allows them to selectively target and disrupt the negatively charged membranes of bacteria.[14][15] This interaction can lead to membrane permeabilization, pore formation, and ultimately, cell death.[14] The guanidinium group of arginine is particularly effective in forming strong hydrogen bonds with the phosphate groups of lipids in bacterial membranes.[15]

RGD Peptides

Peptides containing the Arg-Gly-Asp (RGD) sequence are crucial in cell adhesion processes by binding to integrin receptors on the cell surface.[16][17] The synthesis of RGD peptides and their analogs for applications in cancer therapy and tissue engineering relies on protected amino acids like N-Boc-L-arginine.[16][17]

-

Signaling Pathway: RGD-integrin binding triggers intracellular signaling cascades that regulate cell proliferation, migration, and survival.[17] Dysregulation of these pathways is a hallmark of cancer, making RGD peptides valuable tools for targeted drug delivery and as therapeutic agents themselves.[17]

Conclusion

This compound is an indispensable reagent for the synthesis of a wide array of biologically important peptides. Its use in well-established Boc-SPPS protocols enables the controlled incorporation of the functionally crucial arginine residue. Understanding the physicochemical properties and detailed experimental procedures for this compound is essential for researchers in drug discovery, biochemistry, and materials science. The continued development of novel peptides with therapeutic potential, including CPPs, AMPs, and RGD mimetics, underscores the sustained importance of this compound in modern chemical biology.

References

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. Nalpha-Boc-L-arginine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

- 16. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of N-Boc-L-arginine hydrochloride monohydrate, a critical reagent in solid-phase peptide synthesis (SPPS). The strategic use of this compound is pivotal in the development of peptide-based therapeutics and research tools.

Core Physicochemical Data

This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is fundamental to the stepwise and controlled elongation of peptide chains in SPPS.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O |

| Molecular Weight | 328.80 g/mol |

| Appearance | White powder |

| Melting Point | >109°C (sublimates) |

| Solubility | Slightly soluble in water |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Boc/Bzl strategy of SPPS. The Boc group serves as a temporary protecting group for the α-amino functionality, which is stable under the basic and neutral conditions of peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The guanidinium side chain of arginine, being highly basic and nucleophilic, requires a more robust, semi-permanent protecting group (e.g., Tosyl (Tos) or Pbf) to prevent unwanted side reactions during synthesis.

Experimental Workflow: The Boc-SPPS Cycle

The incorporation of an arginine residue using a Boc-protected amino acid follows a cyclical process. The workflow diagram below illustrates the key stages of a single cycle in Boc-SPPS.

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing N-Boc-L-arginine in SPPS.

Protocol 1: General Cycle for Boc-SPPS

This protocol outlines a single cycle for the addition of an amino acid.

-

Resin Swelling : Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection : Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20-30 minutes.[1] Wash the resin with DCM (3 times), isopropanol (once), and DCM (3 times).[1]

-

Neutralization : Neutralize the resin-bound peptide by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 cycles of 2 minutes each.[1] Subsequently, wash the resin with DCM (3 times).[1]

-

Amino Acid Coupling : In a separate vessel, dissolve the Boc-protected arginine with a suitable side-chain protecting group (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF). Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing : Thoroughly wash the resin with DMF (3 times) and DCM (3 times).[1]

-

Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[1]

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation : After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.[1]

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail suitable for the peptide sequence and the side-chain protecting groups used. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Peptide Collection : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether.[1]

-

Drying and Purification : Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Concluding Remarks

The successful synthesis of arginine-containing peptides is highly dependent on a robust protection strategy. This compound, in conjunction with appropriate side-chain protecting groups, is a cornerstone of the Boc-SPPS methodology. A thorough understanding of the reaction conditions and protocols is essential for researchers and professionals in drug development and peptide science to achieve high-purity and high-yield synthesis of complex peptides.

References

Navigating the Solubility Landscape of N-Boc-L-arginine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-L-arginine hydrochloride monohydrate is a critical protected amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research. Despite its widespread use, a comprehensive, publicly available dataset detailing its quantitative solubility in various solvents is conspicuously absent. This guide addresses this information gap by providing a framework for the systematic determination of its solubility. While specific solubility values are not readily published, this document outlines the established experimental protocols necessary for researchers to generate this crucial data in-house. Furthermore, it presents a clear, actionable workflow for solubility determination, visualized through a Graphviz diagram, to aid in experimental design and execution.

Quantitative Solubility Data: A Noteworthy Absence

A thorough review of scientific literature and chemical supplier documentation reveals a consistent lack of specific quantitative solubility data for this compound. The compound is frequently described qualitatively as "slightly soluble in water"[1][2][3], with some sources noting "very faint turbidity" upon dissolution in water[4]. While it is also stated to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[1], precise solubility limits under defined temperature and pressure conditions are not provided. One supplier, TCI Chemicals, notes its solubility in water as "soluble" and "almost transparency," which remains qualitative. A safety data sheet from another supplier explicitly states the water solubility has "not [been] determined"[5]. This absence of concrete data necessitates a focused experimental approach for any research or development endeavor requiring this information.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details the widely accepted methodologies for this purpose.

The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution at equilibrium.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed, inert container such as a glass vial or flask.

-

Equilibration: The container is agitated at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker or incubator is crucial.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by filtration of the supernatant through a fine-pore (e.g., 0.22 µm) filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a suitable analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and ability to separate the compound of interest from any potential impurities or degradants.

HPLC Method Outline:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A reverse-phase C18 column is commonly used for amino acid derivatives.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact composition should be optimized for the specific compound.

-

Detection: The UV absorbance of the Boc-protected arginine can be monitored at a suitable wavelength (typically around 210-220 nm).

-

Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the sample from the shake-flask experiment is then determined by comparing its peak area to the calibration curve.

Other potential, though less specific, methods include UV-Vis spectroscopy, which is faster but more susceptible to interference from impurities.

Visualizing the Experimental Workflow

To provide a clear visual representation of the solubility determination process, the following diagram outlines the key steps in a logical sequence.

Conclusion

References

The Role of N-Boc-L-arginine Hydrochloride Monohydrate in Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-arginine hydrochloride monohydrate is a cornerstone molecule in the field of peptide chemistry and drug development. While not possessing a direct mechanism of action in its commercially available form, its true utility lies in its role as a protected building block for the synthesis of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function of L-arginine allows for precise and controlled incorporation of this critical amino acid into peptide sequences. Following synthesis, the deprotection of the Boc group yields a functional L-arginine residue within the peptide, which can then exert a range of biological effects. This technical guide delves into the fundamental role of this compound in peptide synthesis, the subsequent biological activities of the L-arginine-containing peptides, and provides an overview of the experimental protocols involved.

The Critical Role of the Boc Protecting Group

In peptide synthesis, the reactive nature of the alpha-amino group of amino acids necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

The primary function of this compound is to serve as a protected precursor in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.[1][2][3][4] Its use simplifies the synthetic process and enhances the yield of the desired peptide.[1]

Logical Workflow of Boc-Protected Arginine in Peptide Synthesis

Caption: Workflow of N-Boc-L-arginine in peptide synthesis.

Indirect Mechanism of Action: The L-arginine-Nitric Oxide Pathway

Once incorporated into a peptide and deprotected, the L-arginine residue can participate in various biological processes. The most prominent of these is its role as a substrate for nitric oxide synthase (NOS).[5][6] NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO).[5]

Nitric oxide is a critical signaling molecule involved in a plethora of physiological and pathophysiological processes, including:

-

Vasodilation: NO relaxes the smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. This is a key mechanism in the regulation of blood pressure.[5][6]

-

Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems.

-

Immune Response: Immune cells produce NO to fight pathogens.

Therefore, peptides containing L-arginine, synthesized using this compound, can be designed to modulate these pathways for therapeutic benefit in cardiovascular diseases, neurological disorders, and infectious diseases.[7]

Simplified L-arginine-Nitric Oxide Signaling Pathway

Caption: The L-arginine-Nitric Oxide signaling cascade.

Quantitative Data

The direct quantitative data for this compound primarily relates to its physical and chemical properties, which are crucial for its application in synthesis. Biological activity data is associated with the peptides synthesized using this compound.

| Property | Value | Reference |

| Molecular Formula | C11H22N4O4・HCl・H2O | [3] |

| Molecular Weight | 328.8 g/mol | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| Appearance | White powder | [3] |

| Solubility | Slightly soluble in water | [4] |

Experimental Protocols

The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis. Specific parameters may vary depending on the peptide sequence and the scale of the synthesis.

Materials

-

This compound

-

Solid support resin (e.g., Merrifield resin, Wang resin)

-

Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt))

-

Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA))

-

Neutralizing base (e.g., Diisopropylethylamine (DIPEA))

-

Washing solvents (e.g., DCM, DMF, Methanol)

Experimental Workflow for a Single Coupling Cycle

Caption: A single coupling cycle in Boc-SPPS.

Detailed Steps

-

Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., DCM or DMF) for 30-60 minutes.

-

Deprotection (if applicable): If starting with a pre-loaded resin with a protected amino acid, the protecting group is removed. For subsequent cycles, the Boc group of the previously coupled amino acid is removed using a solution of TFA in DCM (e.g., 25-50% v/v) for 20-30 minutes.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: The resin is treated with a solution of a hindered base, such as DIPEA in DMF (e.g., 5-10% v/v), to neutralize the protonated amino group.

-

Washing: The resin is washed again with DMF to remove excess base.

-

Amino Acid Activation: In a separate vessel, this compound is dissolved in DMF, and the coupling reagents (e.g., DCC and HOBt) are added. The mixture is allowed to react for a few minutes to form the activated species.

-

Coupling: The solution of the activated N-Boc-L-arginine is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.

-

Washing: The resin is washed extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.

-

Repeat: Steps 2-8 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid such as hydrofluoric acid (HF) or a cocktail containing TFA with scavengers.

Conclusion

This compound is an indispensable tool in the synthesis of peptides for research and therapeutic applications. Its primary role is not that of a direct-acting therapeutic agent but as a crucial intermediate that enables the precise construction of complex peptide molecules. The biological effects are realized only after the removal of the Boc protecting group, allowing the incorporated L-arginine residue to participate in vital physiological pathways, most notably the nitric oxide signaling cascade. A thorough understanding of its application in peptide synthesis is fundamental for researchers and scientists in the field of drug development.

References

An In-depth Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-L-arginine hydrochloride monohydrate (Boc-L-Arg-OH·HCl·H₂O), a critical building block in solid-phase peptide synthesis (SPPS). This document delves into its physicochemical properties, detailed experimental protocols for its use, and strategies to mitigate common side reactions, offering valuable insights for researchers in peptide chemistry and drug development.

Physicochemical Properties and Characterization

N-Boc-L-arginine hydrochloride monohydrate is a white to off-white crystalline powder. Accurate characterization is crucial for its successful application in peptide synthesis. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₃ClN₄O₄ · H₂O | [1][2] |

| Molecular Weight | 328.80 g/mol | |

| Melting Point | >109 °C (sublimation) | [1][3] |

| Appearance | White to almost white powder/crystal | |

| Solubility | Slightly soluble in water, methanol, and DMSO. Sparingly soluble in acetic acid. | [1][3] |

| Optical Rotation | [α]20/D = -7.0 to -9.0° (c=2, H₂O) | |

| CAS Number | 114622-81-0 | [4] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides structural confirmation of the molecule. The chemical shifts (δ) in DMSO-d₆ are as follows:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.38 | s | 9H, (CH₃)₃C- |

| ~1.45-1.70 | m | 4H, β-CH₂, γ-CH₂ |

| ~3.05-3.15 | m | 2H, δ-CH₂ |

| ~3.80-3.90 | m | 1H, α-CH |

| ~6.80-7.80 | br s | 5H, Guanidinium protons + NH |

| ~12.5 | br s | 1H, COOH |

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-arginine is a cornerstone of the Boc/Bzl strategy in SPPS. The Boc group serves as a temporary protecting group for the α-amino functionality, which is cleaved by moderate acids like trifluoroacetic acid (TFA) at each cycle of peptide elongation. The guanidinium side chain of arginine, being highly basic and nucleophilic, requires a more robust, semi-permanent protecting group to prevent side reactions during synthesis.

Side-Chain Protection Strategies

The choice of a side-chain protecting group for arginine is critical and influences both the synthesis strategy and the final cleavage conditions.

| Protecting Group | Cleavage Condition | Key Considerations | References |

| Tosyl (Tos) | Anhydrous HF | High coupling efficiency; risk of modifying tryptophan residues during cleavage. | [5] |

| Nitro (NO₂) | Anhydrous HF | Stable to TFA; can lead to ornithine formation as a side product. | [6] |

| Di-Boc ((Boc)₂) | TFA/H₂O (95:5), 1 hr, RT | Milder deprotection; high propensity for δ-lactam formation during coupling. | [5][6][7] |

| Pbf (Pbf) | TFA | More acid-labile than Pmc; lower tendency for δ-lactam formation than (Boc)₂. | [6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from L-arginine hydrochloride.

Materials:

-

L-arginine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-arginine hydrochloride in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O in dioxane dropwise while maintaining the pH between 9 and 10 with the addition of 1N NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution to pH 3 with a cold 1N HCl solution.

-

Extract the aqueous layer with ethyl acetate to remove impurities.

-

Lyophilize the aqueous layer to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Coupling of N-Boc-L-arginine in Boc-SPPS

The following is a general protocol for the coupling of N-Boc-L-arginine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-L-Arg(side-chain protected)-OH (e.g., Boc-L-Arg(Tos)-OH) (3-4 equivalents)

-

Coupling reagent (e.g., HBTU, 3-4 equivalents)

-

Base (e.g., DIEA, 6-8 equivalents)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

-

Activation: In a separate vessel, dissolve N-Boc-L-Arg(side-chain protected)-OH and the coupling agent in DMF. Add the base to the mixture.[7]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[7]

-

Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Comparison of Coupling Reagents for Sterically Hindered Arginine Derivatives:

| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations | References |

| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times. | [8] |

| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent. | [8] |

| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances efficiency and suppresses racemization. | [8] |

Nα-Boc Deprotection

This protocol outlines the removal of the temporary Nα-Boc protecting group.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Deprotection: Treat the peptide-resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[9]

-

Washing: Wash the resin with DCM to remove the cleaved Boc groups and residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM to liberate the free amine for the next coupling step.

-

Washing: Wash the resin with DCM.

Comparison of Deprotection Reagents:

| Reagent | Typical Concentration | Reaction Time | Yield | Purity | Key Considerations | References |

| TFA | 20-50% in DCM | 30 min - few hours | High to quantitative | Generally high, but the TFA salt can be oily. | [10] | |

| HCl | 4M in Dioxane | Can be very rapid (e.g., 30 min) | High to quantitative | Often high, with the hydrochloride salt frequently being crystalline. | [10][11] |

Common Side Reactions and Mitigation Strategies

The incorporation of arginine into peptide sequences can be challenging due to its unique side chain.

δ-Lactam Formation

This is a significant side reaction, particularly when using arginine derivatives with bulky side-chain protection like (Boc)₂. The activated carboxylic acid can undergo intramolecular cyclization to form an inactive δ-lactam, terminating the peptide chain.

Mitigation Strategies:

-

Choice of Protecting Group: Use protecting groups less prone to this side reaction, such as Tos or Pbf.

-

Coupling Reagent: Employ potent coupling reagents like HATU or HBTU that promote rapid intermolecular coupling, outcompeting the intramolecular cyclization.

-

Minimize Pre-activation Time: Add the amine component to the reaction as soon as the activating agent is introduced.[12]

Studies on the Fmoc-analogue, Fmoc-Arg(Boc)₂-OH, have shown that this side reaction can lead to coupling efficiencies as low as 28%.[5]

Guanidinylation

Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine of the growing peptide chain to form a guanidine moiety, which irreversibly terminates the chain.

Mitigation Strategies:

-

Pre-activation: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[13]

-

Use of Phosphonium-based Reagents: Reagents like PyBOP do not cause guanidinylation.[13]

Visualized Workflows and Pathways

Boc-SPPS Cycle for Arginine Incorporation

Caption: General workflow for a single cycle of Boc-SPPS incorporating a protected arginine residue.

Final Cleavage and Deprotection

Caption: Workflow for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Signaling Pathway of Arginine-Rich Peptides in Cancer Therapy

Arginine-rich peptides can act as cell-penetrating peptides (CPPs) and are utilized in targeted cancer therapy. They can interact with integrin β1, which in turn activates the Piezo1 channel, leading to an influx of Ca²⁺ and subsequent downstream signaling that enhances cellular uptake of the peptide and any conjugated drug.[14]

References

- 1. N-BOC-L-Arginine hydrochloride | 35897-34-8 [amp.chemicalbook.com]

- 2. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-L-arginine Hydrochloride Monohydrate in Nitric Oxide Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. The enzymatic production of NO is catalyzed by nitric oxide synthases (NOS), making these enzymes a key target for therapeutic intervention and research. While a variety of L-arginine analogs have been developed as NOS inhibitors, N-Boc-L-arginine hydrochloride monohydrate serves a distinct but equally crucial role. This technical guide provides an in-depth overview of this compound, focusing on its properties and its primary application as a synthetic precursor for potent NOS inhibitors and its potential utility as a negative control in nitric oxide research. This document offers detailed experimental protocols and presents key data in structured tables and diagrams to support researchers in the field.

Introduction to Nitric Oxide and Nitric Oxide Synthases

Nitric oxide is a gaseous signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] There are three main isoforms of NOS, each with distinct localizations and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.

-

Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[2]

The fundamental reaction catalyzed by all NOS isoforms is the conversion of L-arginine to L-citrulline and nitric oxide. This process is complex and requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[3]

The downstream effects of NO are largely mediated through the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), initiating a signaling cascade that results in various physiological responses, such as smooth muscle relaxation (vasodilation).[4]

This compound: Properties and Role in Research

This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis and the chemical synthesis of complex molecules.[5]

While it is an analog of L-arginine, the substrate for NOS, this compound is not typically utilized as a direct inhibitor of NOS in research studies. Extensive literature on NOS inhibitors details the inhibitory profiles of compounds like L-NAME (N G-nitro-L-arginine methyl ester) and L-NNA (N G-nitro-L-arginine), but is largely silent on the direct inhibitory activity of Boc-protected L-arginine.[2][6]

The primary role of this compound in nitric oxide research is as a key synthetic intermediate for the development of more potent and selective NOS inhibitors. The Boc protecting group allows for specific modifications to the guanidino group of arginine, which is a critical moiety for binding to the NOS active site.[7] Additionally, due to its structural similarity to L-arginine but with a modified amino group, it can serve as an excellent negative control in experiments investigating the effects of other arginine analogs on NOS activity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 114622-81-0 | [8] |

| Molecular Formula | C11H25ClN4O5 | [5] |

| Molecular Weight | 328.79 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [9] |

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

The canonical nitric oxide signaling pathway begins with the synthesis of NO by NOS enzymes and culminates in the activation of downstream effectors through cGMP.

Caption: Nitric Oxide Signaling Pathway and the Role of N-Boc-L-arginine.

Experimental Workflow: Synthesis of NOS Inhibitors

This compound is a foundational component in the synthesis of various NOS inhibitors. The Boc group protects the alpha-amino functionality, allowing for selective reactions at other sites of the molecule.

Caption: General workflow for synthesizing NOS inhibitors.

Experimental Protocols

In Vitro NOS Activity Assay (as a Negative Control)

This protocol is adapted from commercially available NOS activity assay kits and describes how to use this compound as a negative control. The assay measures the conversion of L-arginine to L-citrulline or the production of nitrite/nitrate.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

L-arginine (substrate)

-

NADPH

-

Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)

-

Positive Control Inhibitor (e.g., L-NAME)

-

This compound (Negative Control)

-

Greiss Reagents (for nitrite/nitrate detection) or radioactive L-arginine (for citrulline conversion assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in NOS Assay Buffer.

-

Prepare Controls and Test Compound:

-

Prepare a stock solution of this compound in purified water or assay buffer.

-

Prepare serial dilutions of the positive control inhibitor (L-NAME).

-

Prepare a solution of the substrate, L-arginine.

-

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer without enzyme.

-

Control (No Inhibitor): NOS enzyme, cofactors, and L-arginine.

-

Positive Control: NOS enzyme, cofactors, L-arginine, and varying concentrations of L-NAME.

-

Negative Control: NOS enzyme, cofactors, L-arginine, and varying concentrations of this compound.

-

-

Initiate Reaction: Add NADPH to all wells (except the blank) to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction according to the specific assay method (e.g., by adding a stop solution or by heating).

-

Detection:

-

Griess Assay: Measure the absorbance at 540 nm after the addition of Griess reagents to determine nitrite concentration.

-

Citrulline Conversion Assay: Quantify the amount of radioactive L-citrulline produced.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration compared to the control (no inhibitor) and plot the results. It is expected that this compound will show minimal to no inhibition of NOS activity.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the supernatant of cultured cells.

Materials:

-

Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells for eNOS)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS in macrophages

-

This compound

-

Positive Control Inhibitor (e.g., L-NAME)

-

Griess Reagent Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment:

-

For iNOS induction, treat macrophage cells with LPS and IFN-γ.

-

Simultaneously, treat the cells with varying concentrations of this compound or the positive control inhibitor (L-NAME). Include a vehicle control.

-

-

Incubation: Incubate the cells for a period sufficient for NO production (e.g., 24 hours for iNOS induction).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, mix the collected supernatant with the Griess reagents according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition of NO production for each treatment condition.

Quantitative Data on Related NOS Inhibitors

| Inhibitor | nNOS (Ki) | eNOS (Ki) | iNOS (Ki) | Reference |

| L-NAME | 15 nM (bovine) | 39 nM (human) | 4.4 µM (murine) | [10] |

| L-NNA | ~0.09 µM | ~0.02 µM | 8.1 µM | |

| L-NMMA | 2.0 µM | 2.1 µM | 5.8 µM |

Conclusion

This compound is a valuable tool in the field of nitric oxide research, not as a direct inhibitor of nitric oxide synthase, but as a critical building block in the synthesis of potent and selective NOS inhibitors. Its protected alpha-amino group allows for precise chemical modifications, which is a cornerstone of rational drug design targeting the NOS enzymes. Furthermore, its structural similarity to L-arginine makes it an ideal negative control for in vitro and cell-based assays aimed at identifying and characterizing novel NOS inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of the nitric oxide signaling pathway and in the development of new therapeutics.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

N-Boc-L-arginine Hydrochloride Monohydrate in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-arginine hydrochloride monohydrate (Boc-L-Arg-OH·HCl·H₂O) is a pivotal building block in the field of bioconjugation, primarily recognized for its integral role in solid-phase peptide synthesis (SPPS). The strategic use of the Boc protecting group for the α-amino function allows for controlled, stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations of N-Boc-L-arginine hydrochloride monohydrate in the synthesis of bioactive peptides and other bioconjugates. It is designed to serve as a detailed resource for researchers and professionals in drug development and peptide science, offering insights into experimental protocols, data interpretation, and the biological implications of the resulting conjugates.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. These properties influence its solubility, stability, and reactivity in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₁H₂₅ClN₄O₅ |

| Molecular Weight | 328.80 g/mol |

| Appearance | White powder |

| Melting Point | 176-178°C[1] |

| Solubility | Slightly soluble in water.[2][3] Soluble in organic solvents like methanol and ethanol.[3] |

| Storage Conditions | Store at 0-5°C[1] |

| pKa of Guanidino Group | ~12.5 (for arginine) |

Applications in Bioconjugation

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS), a foundational technique for creating custom peptides.[4][5][6] Beyond SPPS, its principles of protection and deprotection are fundamental to other bioconjugation strategies, including surface modification and the development of drug delivery systems.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the Boc group serves as a temporary protecting group for the α-amino group of arginine. This protection is stable under the basic and neutral conditions of peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[4] The highly basic and nucleophilic guanidinium side chain of arginine necessitates a robust protection strategy to prevent unwanted side reactions.[4] In some derivatives, such as Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH), the guanidino group is also protected by Boc groups, which are removed during the final cleavage of the peptide from the resin.[4]

Challenges in SPPS: The incorporation of arginine derivatives can present challenges. The bulky nature of protecting groups can lead to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[2] A significant side reaction is the intramolecular cyclization of an activated arginine to form a δ-lactam, which terminates the peptide chain.[4]

Bioconjugation to Proteins and Surfaces

The carboxylic acid moiety of N-Boc-L-arginine can be activated to form amide bonds with primary amines on proteins or functionalized surfaces. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. Following conjugation, the Boc group can be removed under acidic conditions to expose the α-amino group for further functionalization if desired. This approach is valuable for introducing arginine residues to modify the surface properties of biomaterials or to functionalize proteins.

Drug Delivery Systems

Arginine-rich peptides are known for their cell-penetrating capabilities and are used to enhance the intracellular delivery of therapeutic agents.[7] N-Boc-L-arginine is a key component in the synthesis of these peptides.[7] Furthermore, arginine's guanidinium group can be exploited in the design of drug delivery vehicles that interact with negatively charged cell membranes, facilitating cellular uptake.[8] The controlled synthesis of arginine-containing peptides and conjugates is crucial for developing targeted and efficient drug delivery systems.[8]

Experimental Protocols

Protocol 1: General Cycle for Boc-SPPS Incorporation of Boc-L-Arginine

This protocol outlines a single cycle for the addition of a Boc-protected arginine residue to a growing peptide chain on a solid support.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

N-Boc-L-arginine derivative (e.g., Boc-Arg(Boc)2-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC)

-

Activator (e.g., HOBt)

Methodology:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[9]

-

Wash the resin thoroughly with DCM, followed by DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF for 2 minutes and drain. Repeat this step.

-

Wash the resin with DMF to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-L-arginine derivative (2-4 equivalents) and an activation agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary due to steric hindrance.[2]

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.[2]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Diagram of Boc-SPPS Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 2: EDC/NHS Conjugation of N-Boc-L-arginine to a Protein

This protocol describes the conjugation of the carboxylic acid group of N-Boc-L-arginine to primary amines on a protein, such as bovine serum albumin (BSA).

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Methodology:

-

Prepare Solutions:

-

Dissolve BSA in Coupling Buffer to a concentration of 1-10 mg/mL.

-

Dissolve N-Boc-L-arginine in Activation Buffer.

-

Freshly prepare EDC and NHS solutions in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add EDC (e.g., 10-fold molar excess over N-Boc-L-arginine) and NHS (e.g., 25-fold molar excess) to the N-Boc-L-arginine solution.

-

Incubate for 15 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated N-Boc-L-arginine solution to the BSA solution. The molar ratio of activated arginine to protein can be varied to control the degree of labeling.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Purify the resulting bioconjugate using a desalting column to remove unreacted N-Boc-L-arginine, EDC, NHS, and byproducts.

-

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Diagram of EDC/NHS Conjugation Workflow

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-L-arginine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction